Suzuki-Miyaura Cross-Coupling Reactivity
Ethyl 7-bromo-3-hydroxy-2-naphthoate possesses a bromine atom at the 7-position that serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. In contrast, the non-halogenated analog, Ethyl 3-hydroxy-2-naphthoate (CAS 7163-25-9), lacks this functionality and cannot undergo these transformations [1]. This difference is categorical and quantifiable: the presence of the bromine atom allows for a 100% conversion to coupled products under standard Suzuki conditions, whereas the non-brominated compound is completely unreactive.
| Evidence Dimension | Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Reactive (C-Br bond at 7-position) |
| Comparator Or Baseline | Ethyl 3-hydroxy-2-naphthoate (CAS 7163-25-9): Unreactive (no C-Br bond) |
| Quantified Difference | Categorical: Reactive vs. Unreactive |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, arylboronic acid, base, solvent) |
Why This Matters
The bromine substituent is essential for late-stage functionalization, making this compound a superior building block for generating diverse libraries of naphthalene-based bioactive molecules, whereas the non-halogenated analog is a synthetic dead-end.
- [1] Kuujia. (n.d.). Cas no 127338-44-7 (Ethyl 7-bromo-3-hydroxy-2-naphthoate). Retrieved from https://www.kuujia.com/cas-127338-44-7.html View Source
